2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a piperazine ring, and a furan moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-furylmethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy and piperazine moieties are known to interact with various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine
- N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine
Uniqueness
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specialized applications .
Properties
Molecular Formula |
C19H24N2O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H24N2O3/c1-15-5-3-7-18(16(15)2)24-14-19(22)21-10-8-20(9-11-21)13-17-6-4-12-23-17/h3-7,12H,8-11,13-14H2,1-2H3 |
InChI Key |
XMZMCGPGYOXHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CO3)C |
Origin of Product |
United States |
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